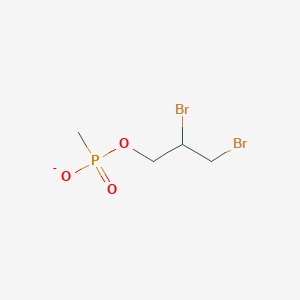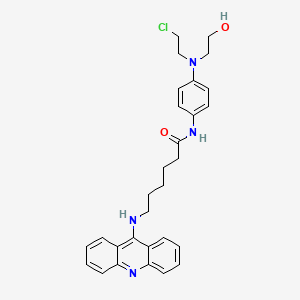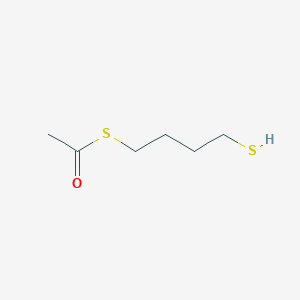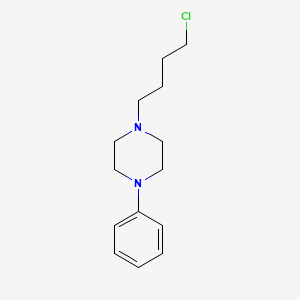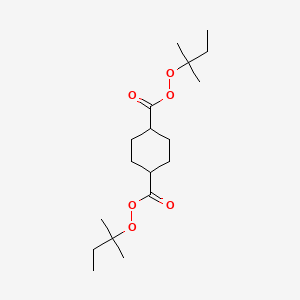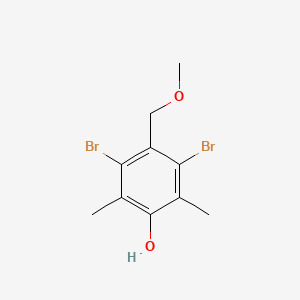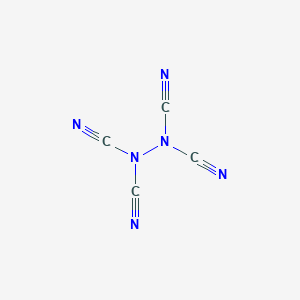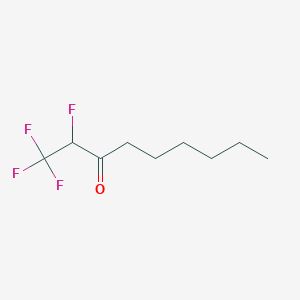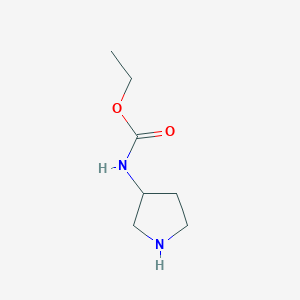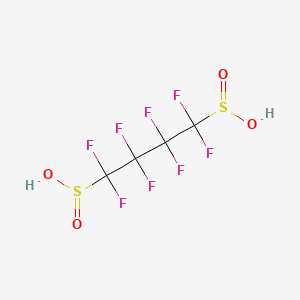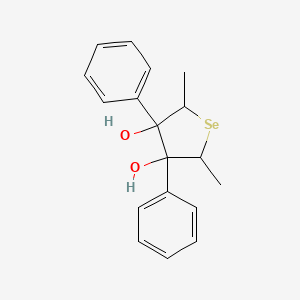
2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol is an organic compound that belongs to the class of selenolanes. Selenolanes are heterocyclic compounds containing selenium as a part of the ring structure. This compound is characterized by the presence of two methyl groups and two phenyl groups attached to a selenolane ring, along with two hydroxyl groups at the 3 and 4 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of diphenyl diselenide with 2,5-dimethyl-1,4-dihydroxybenzene in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the compound to selenides.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted selenolanes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the development of materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate redox reactions and influence cellular signaling pathways. Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Dimethyl-3,4-diphenylthiolane-3,4-diol: Similar structure but contains sulfur instead of selenium.
2,5-Dimethyl-3,4-diphenylpyrrolidine-3,4-diol: Contains nitrogen in the ring structure.
2,5-Dimethyl-3,4-diphenylfuran-3,4-diol: Contains oxygen in the ring structure.
Uniqueness
2,5-Dimethyl-3,4-diphenylselenolane-3,4-diol is unique due to the presence of selenium in its ring structure, which imparts distinct chemical and biological properties. Selenium-containing compounds are known for their redox activity and potential therapeutic applications, making this compound a valuable subject of study in various fields.
Eigenschaften
CAS-Nummer |
113495-65-1 |
|---|---|
Molekularformel |
C18H20O2Se |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2,5-dimethyl-3,4-diphenylselenolane-3,4-diol |
InChI |
InChI=1S/C18H20O2Se/c1-13-17(19,15-9-5-3-6-10-15)18(20,14(2)21-13)16-11-7-4-8-12-16/h3-14,19-20H,1-2H3 |
InChI-Schlüssel |
KXYOPHGCTTVUMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C([Se]1)C)(C2=CC=CC=C2)O)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


